tert-Butyl 2-Boc-aminobenzylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[[amino-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)13-10-8-7-9-12(13)11-19(18)15(21)23-17(4,5)6/h7-10H,11,18H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGVDWGHZIYDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1CN(C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into the Formation, Stability, and Cleavage of Tert Butyl 2 Boc Aminobenzylcarbamate
Mechanistic Pathways of Boc Group Introduction and Carbamate Formation
The formation of the carbamate linkage via N-tert-butoxycarbonylation is a fundamental transformation. The efficiency and selectivity of this reaction are governed by the core mechanism, which can be significantly influenced by the choice of reagents, catalysts, and conditions.
The most prevalent method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride ((Boc)₂O). organic-chemistry.orgtotal-synthesis.com The generally accepted mechanism is a straightforward nucleophilic acyl substitution. The process begins with the nucleophilic attack of the amine's nitrogen atom on one of the electrophilic carbonyl carbons of the (Boc)₂O molecule. total-synthesis.comchemistrysteps.com
This attack forms an unstable tetrahedral intermediate. The reaction is driven forward by the collapse of this intermediate, which expels a tert-butoxycarbonate anion as a leaving group. This leaving group is unstable and readily decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is subsequently protonated to form tert-butanol. total-synthesis.com The irreversible decomposition and release of CO₂ provide a strong thermodynamic driving force for the reaction, ensuring high conversion to the N-Boc protected product. total-synthesis.com While the reaction can proceed without a base, one is often employed to neutralize the protonated amine, thereby maintaining its nucleophilicity. total-synthesis.com Alternative mechanisms propose that in catalyst-free aqueous systems, water molecules may activate the (Boc)₂O reagent through hydrogen bonding to a carbonyl oxygen, enhancing its electrophilicity and susceptibility to nucleophilic attack. nih.gov
While N-tert-butoxycarbonylation can proceed under simple base-mediated or even catalyst-free conditions, the use of catalysts is widespread to enhance reaction rates, yields, and, crucially, chemoselectivity, especially with less reactive amines or complex substrates. A diverse array of catalysts and conditions has been developed to optimize this transformation.
Catalysts:
Lewis Acids: Catalysts such as ZrCl₄, LiClO₄, and yttria-zirconia have proven effective. nih.govsemanticscholar.org The plausible mechanism involves the activation of a carbonyl group on the Boc anhydride through coordination with the Lewis acid site, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine. semanticscholar.org
Solid Acids: Reagents like perchloric acid adsorbed on silica-gel (HClO₄–SiO₂), sulfated tungstate, and sulfonated reduced graphene oxide (SrGO) serve as efficient, often reusable, heterogeneous catalysts. organic-chemistry.orgresearchgate.netresearchgate.netthieme-connect.com
Bases: While bases like triethylamine (Et₃N) or sodium hydroxide are common, stronger nucleophilic bases like 4-(dimethylamino)pyridine (DMAP) are also used, sometimes leading to side reactions. nih.gov
Ionic Liquids: Imidazolium-based ionic liquids can act as catalysts, activating the (Boc)₂O through the formation of hydrogen bonds. organic-chemistry.org
Other Catalysts: Elemental iodine has been shown to be a practical and efficient catalyst for the protection of various amines under solvent-free conditions at ambient temperatures. organic-chemistry.org
Reaction Conditions: The choice of solvent and temperature significantly impacts the reaction's outcome. Many procedures have been developed using solvent-free conditions, which are environmentally advantageous and often simplify product isolation. organic-chemistry.orgresearchgate.netresearchgate.net Water has also been explored as a green solvent, demonstrating excellent yields and chemoselectivity. nih.gov For less nucleophilic aromatic amines, heating may be required to achieve reasonable reaction times and yields. semanticscholar.org
The primary advantage of these optimized methods is their high chemoselectivity. Amines are selectively protected in the presence of more weakly nucleophilic groups like alcohols and phenols, preventing the formation of O-Boc byproducts. semanticscholar.orgresearchgate.net This selectivity is critical when synthesizing molecules with multiple functional groups.
Table 1: Comparison of Various Catalytic Systems for N-Boc Protection
| Catalyst System | Substrate Example | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| HClO₄–SiO₂ | Aniline | Solvent-free, RT, 5 min | 98 | organic-chemistry.org |
| Iodine | Benzylamine (B48309) | Solvent-free, RT, 10 min | 98 | organic-chemistry.org |
| Yttria-zirconia | Benzylamine | MeCN, RT, 0.5 h | 94 | semanticscholar.org |
| Sulfated tungstate | Aniline | Solvent-free, RT, 10 min | 94 | researchgate.net |
| None | Aniline | Water:Acetone, RT, 12 min | 92 | nih.gov |
| SrGO | Aniline | Solvent-free, RT, 15 min | 95 | thieme-connect.com |
Under certain conditions, particularly with traditional base-catalyzed methods, several side reactions can compete with the desired N-monoprotection, leading to the formation of byproducts.
N,N-di-Boc Formation: Primary amines can sometimes undergo a second protection reaction to form a di-protected product. However, the steric bulk of the first Boc group often disfavors this, and most modern catalytic protocols report exclusive formation of the mono-N-Boc product. nih.gov
Isocyanate and Urea Formation: The formation of isocyanate intermediates is a known side reaction pathway. nih.gov This can occur through the decomposition of the Boc-protected amine, especially under thermal or specific catalytic conditions. The highly reactive isocyanate can then be trapped by another molecule of the starting amine to form a symmetrically substituted urea byproduct. nih.govorganic-chemistry.org In fact, this reactivity is exploited in synthetic methodologies where Boc-protected amines are intentionally converted to isocyanates in situ using reagents like trifluoromethanesulfonyl anhydride, followed by the addition of a different amine to generate unsymmetrical ureas in a one-pot synthesis. researchgate.netorganic-chemistry.orgrsc.org The successful isolation of the intermediate isocyanate in these studies confirms this mechanistic pathway. organic-chemistry.org
The development of mild, chemoselective catalytic systems has largely mitigated these issues, with many reported procedures explicitly stating that byproducts such as isocyanates and ureas were not detected. organic-chemistry.orgnih.govresearchgate.net
Studies on the Stability of the Boc Protecting Group in Diverse Chemical Environments
The utility of the Boc group is defined as much by its stability as by the methods for its removal. It is prized for its robustness under a wide range of conditions where other protecting groups might be labile.
A key feature of the Boc group is its exceptional stability under reductive conditions. It is completely resistant to catalytic hydrogenation, such as reactions using hydrogen gas with a palladium on carbon catalyst (H₂/Pd/C). total-synthesis.comresearchgate.net This inertness allows for the selective deprotection of other common protecting groups, such as the carbobenzyloxy (Cbz) group or benzyl (B1604629) ethers, in the presence of a Boc-protected amine. chemistrysteps.com This orthogonality is a fundamental principle in the strategic planning of complex multi-step syntheses, particularly in peptide chemistry. The Boc group is also stable to other reducing conditions, including transfer hydrogenation (e.g., using hydrazine/Pd), dissolving metal reductions (e.g., Na/NH₃), and hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). researchgate.netresearchgate.netorganic-chemistry.org
The Boc group is renowned for its stability towards a vast array of nucleophiles and basic conditions. organic-chemistry.orgtotal-synthesis.comresearchgate.net This stability is a direct consequence of the steric hindrance around the carbamate carbonyl group and the poor leaving group ability of the tert-butoxide group under non-acidic conditions. It is resistant to hydrolysis under most basic conditions and is compatible with reagents such as organolithiums, Grignard reagents, and enolates. nih.govorganic-chemistry.org
This robustness makes the Boc group an ideal orthogonal partner for base-labile protecting groups. The most prominent example is its use in conjunction with the 9-fluorenylmethyloxycarbonyl (Fmoc) group in solid-phase peptide synthesis. organic-chemistry.orgwikipedia.org The Fmoc group can be selectively cleaved with a mild base (e.g., piperidine) while the Boc group remains completely intact, allowing for the sequential elongation of a peptide chain. wikipedia.org While exceptionally stable, rare instances of intramolecular attack by a potent, sterically accessible nucleophile, such as an alkoxide within the same molecule, can lead to the transfer of the Boc group. total-synthesis.com
Table 2: Stability Profile of the Boc Protecting Group
| Condition/Reagent Class | Stability | Comments | References |
|---|---|---|---|
| Catalytic Hydrogenation (H₂/Pd/C) | Stable | Orthogonal to Cbz and Benzyl groups. | total-synthesis.comresearchgate.net |
| Metal Hydrides (LiAlH₄, NaBH₄) | Stable | Allows for reduction of other functional groups. | organic-chemistry.org |
| Strong Bases (t-BuOK, LDA) | Stable | Generally stable under anhydrous basic conditions. | organic-chemistry.org |
| Aqueous Base (e.g., NaOH) | Stable | Resistant to basic hydrolysis. | nih.gov |
| Nucleophiles (RLi, RMgX, Enolates) | Stable | Generally non-reactive towards common nucleophiles. | organic-chemistry.orgorganic-chemistry.org |
| Strong Anhydrous Acid (TFA, HCl) | Labile | Standard condition for cleavage. | organic-chemistry.org |
Mechanisms of Boc Deprotection from N-tert-Butoxycarbonyl Derivatives
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability under many reaction conditions and the relative ease with which it can be removed. The cleavage of the Boc group, or deprotection, is typically achieved under acidic conditions.
Acid-Mediated Cleavage Mechanisms and Intermediates (e.g., tert-Butyl Cation Formation)
The acid-labile nature of the Boc group is the cornerstone of its utility. The deprotection is most commonly carried out using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in methanol or dioxane. wikipedia.orgbiosynth.com The mechanism of this acid-catalyzed cleavage proceeds through a series of well-defined steps. chemistrysteps.com
The process begins with the protonation of the carbonyl oxygen of the carbamate. organic-chemistry.org This initial step is favored because the resulting positive charge is resonance-stabilized. chemistrysteps.com Protonation increases the electrophilicity of the carbonyl carbon and weakens the adjacent bonds.
Following protonation, the molecule fragments through the cleavage of the oxygen-tert-butyl bond. chemistrysteps.com This step is driven by the formation of a stable tertiary carbocation, the tert-butyl cation, and a transient carbamic acid intermediate. total-synthesis.com The stability of the tert-butyl cation is a key thermodynamic driver for this cleavage pathway. chemistrysteps.com
The carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and the free amine. organic-chemistry.org The liberated amine is then protonated by the excess acid in the medium, typically forming an ammonium salt. organic-chemistry.org
Protonation: The carbamate oxygen is protonated by a strong acid.
Fragmentation: The protonated carbamate cleaves to form a stable tert-butyl cation and a carbamic acid. organic-chemistry.orgtotal-synthesis.com
Decarboxylation: The unstable carbamic acid decomposes into the free amine and carbon dioxide.
Protonation of Amine: The resulting amine is protonated by the acid, yielding the final ammonium salt product. organic-chemistry.org
The formation of the highly reactive tert-butyl cation is a critical feature of this mechanism. This electrophilic intermediate can participate in undesirable side reactions if not properly managed. wikipedia.orgtotal-synthesis.com
Strategies for Scavenging Reactive Intermediates during Acidic Deprotection
The tert-butyl cation generated during acid-mediated Boc deprotection is a potent electrophile that can lead to significant side reactions. total-synthesis.com It can alkylate nucleophilic residues within the molecule, particularly in peptide synthesis where amino acids like tryptophan and methionine are susceptible to modification. wikipedia.orgreddit.com To prevent these unwanted reactions, "scavengers" are added to the cleavage cocktail. wikipedia.org
Scavengers are nucleophilic compounds that efficiently trap, or "scavenge," the tert-butyl cation as it is formed. organic-chemistry.org By reacting with the carbocation, they prevent it from alkylating the desired product. The choice of scavenger depends on the specific substrate and the potential side reactions.
Commonly used scavengers include:
Anisole and Thioanisole: Anisole is a widely used scavenger that prevents the alkylation of tryptophan. researchgate.net Thioanisole serves a similar purpose and can also help prevent the alkylation of methionine. wikipedia.orgresearchgate.net
Thiols: Reagents like thiophenol or ethanedithiol (EDT) are effective at trapping carbocations. semanticscholar.orgresearchgate.net EDT is particularly effective at scavenging the tert-butyl cation and also aids in the removal of other protecting groups like trityl from cysteine. organic-chemistry.orgresearchgate.net
Trialkylsilanes: Hindered hydrosilanes, most notably triisopropylsilane (TIS), are excellent carbocation scavengers. fiveable.me TIS irreversibly reduces the carbocation by donating a hydride, driving the deprotection equilibrium toward completion. fiveable.me
Water: Water can act as a scavenger, although it is less efficient than others. It is often included in cleavage mixtures, such as the popular TFA/TIS/water (95:2.5:2.5) cocktail. researchgate.net
The effectiveness of a scavenger strategy relies on its ability to compete successfully with other nucleophiles in the reaction mixture for the tert-butyl cation. reddit.com The addition of these reagents is a standard and critical practice for achieving high purity in products obtained from Boc deprotection, especially in the synthesis of complex peptides. organic-chemistry.orgjlu.edu.cn
| Scavenger | Primary Function | Targeted Residue/Side Reaction | Citation |
|---|---|---|---|
| Anisole | Traps tert-butyl cations | Prevents alkylation of Tryptophan | researchgate.net |
| Thioanisole | Traps tert-butyl cations | Prevents alkylation of Tryptophan and Methionine | wikipedia.org |
| Ethanedithiol (EDT) | Traps tert-butyl cations | General scavenger, prevents Trp butylation | organic-chemistry.orgresearchgate.net |
| Triisopropylsilane (TIS) | Reduces tert-butyl cations | General purpose, highly efficient carbocation scavenger | fiveable.me |
| Thiophenol | Traps tert-butyl cations | General purpose scavenger | semanticscholar.org |
Selective Deprotection Methodologies for Poly-Boc Protected Compounds
In complex molecules with multiple protected functional groups, achieving selective deprotection is a significant synthetic challenge. While the Boc group is reliably cleaved by strong acids, these conditions can also remove other acid-sensitive protecting groups. Therefore, methodologies for the selective removal of Boc groups are highly valuable.
Lewis Acid Catalysis
Lewis acids offer a milder alternative to strong Brønsted acids for Boc deprotection. nih.gov The mechanism is analogous to proton-catalyzed cleavage, involving coordination of the Lewis acid to the carbamate's carbonyl oxygen, which facilitates the fragmentation to the amine, carbon dioxide, and the tert-butyl cation. nih.gov A variety of Lewis acids can effect this transformation, often with enhanced selectivity.
For instance, reagents like aluminum chloride (AlCl₃), zinc bromide (ZnBr₂), and iron(III) chloride (FeCl₃) have been successfully employed. nih.gov ZnBr₂ has been shown to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. This selectivity can be crucial in the synthesis of polyamines. The choice of Lewis acid and reaction conditions can be tuned to deprotect a Boc group in the presence of other acid-labile groups. nih.gov However, it is important to note that many Lewis acids can hydrolyze in the presence of adventitious water to generate protic acids, which may be the true catalytic species. nih.gov
| Lewis Acid | Typical Conditions | Selectivity/Notes | Citation |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Acetonitrile | Allows selective cleavage in the presence of other protecting groups. | |
| Zinc Bromide (ZnBr₂) | Dichloromethane | Can selectively cleave secondary N-Boc groups over primary ones. | |
| Iron(III) Chloride (FeCl₃) | Acetonitrile | Catalytic and selective for N,N'-diprotected amines. | |
| Tin(IV) Chloride (SnCl₄) | Dichloromethane | Extremely mild reagent, useful for substrates with thioamide linkages. | nih.gov |
Alkaline Conditions
A defining characteristic of the Boc protecting group is its stability towards most bases and nucleophiles. organic-chemistry.org This stability is a cornerstone of its use in orthogonal protection strategies, where multiple protecting groups are used that can be removed under different conditions. For example, the Boc group (acid-labile) is frequently paired with the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed under basic conditions (e.g., with piperidine). total-synthesis.com This orthogonality allows for the selective deprotection of one group while the other remains intact. researchgate.net
While the Boc group is generally considered base-stable, some specific and typically harsh conditions have been reported for its cleavage under basic conditions, such as using sodium carbonate in refluxing DME. semanticscholar.org However, these are not common methodologies, and for most synthetic applications, the Boc group is reliably stable to bases. nih.gov
Reversible Elimination Reactions of Hydroxybenzylammoniums and Carbamate Linkages
While the acid-mediated cleavage of a standard Boc group is an irreversible process due to the gaseous evolution of carbon dioxide, other carbamate-related structures can participate in reversible cleavage reactions. wikipedia.org These systems are of significant interest for applications such as the controlled release of amine-containing payloads in drug delivery and materials science. wikipedia.orgtotal-synthesis.com
A prominent example involves hydroxybenzylammonium compounds, which can undergo a reversible 1,4- or 1,6-elimination reaction. wikipedia.org In this process, a hydroxybenzylammonium salt can release a free amine to form a quinone methide intermediate. The reaction is reversible, meaning the amine can re-add to the quinone methide to reform the starting compound. wikipedia.org
The rate and reversibility of this elimination can be precisely tuned by modifying the electronics and aromaticity of the hydroxybenzyl scaffold. total-synthesis.com Density functional theory (DFT) calculations have been used to understand how altering the aromatic system affects the dearomatization energy, which in turn influences the kinetic barrier and the reversibility of the amine elimination. wikipedia.org By synthesizing polycyclic hydroxybenzylammoniums, researchers have achieved a wide range of release half-lives, from minutes to hundreds of hours.
Similarly, the stability of carbamate linkages themselves can be modulated. While simple alkyl carbamates are quite stable, specific structural motifs can facilitate reversible cleavage. The reversible decomposition of ammonium carbamate into ammonia and carbon dioxide is a classic example in inorganic chemistry. In more complex bioorthogonal systems, the reaction of a tetrazine-carbamate with a trans-cyclooctene can trigger a rapid 1,4-elimination of the carbamate, demonstrating a controlled, reversible-type cleavage strategy. These advanced systems leverage mechanistic principles of elimination and reversibility to achieve controlled release of amines under specific triggering conditions. wikipedia.org
Reactivity and Functional Group Interconversions of Tert Butyl 2 Boc Aminobenzylcarbamate
Reactions Involving the Deprotected Amine Functionality
The Boc group is a widely used amine-protecting group in organic synthesis due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. researchgate.netchemistrysteps.com The deprotection of tert-butyl 2-Boc-aminobenzylcarbamate is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate to release the free amine, carbon dioxide, and tert-butyl cation. nih.govmasterorganicchemistry.com This unmasked primary amine is a potent nucleophile, ready to react with a variety of electrophilic partners.
Once one of the Boc groups is selectively removed, the resulting primary amine of the 2-(aminomethyl)aniline derivative can engage in nucleophilic attack on various electrophiles. This reactivity is fundamental to building molecular complexity.
Common reactions include:
Alkylation: Reaction with alkyl halides (R-X) or other alkylating agents under basic conditions to form secondary or tertiary amines. The choice of base and solvent is crucial to control the degree of alkylation.
Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields stable amide derivatives.
Reaction with Carbonyls: Condensation with aldehydes or ketones forms imines (Schiff bases), which can be subsequently reduced (reductive amination) with agents like sodium borohydride (NaBH₄) to furnish secondary amines.
These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse molecular scaffolds. The reactivity of the deprotected amine is influenced by the electronic nature of the aromatic ring and the steric environment around the nucleophilic nitrogen.
The synthesis of amides and ureas represents a particularly important class of reactions for the deprotected amine, as these functional groups are prevalent in pharmaceuticals and biologically active molecules. nih.gov
Amide Formation: As mentioned, acylation with acyl chlorides or anhydrides is a straightforward method for amide synthesis. Alternatively, coupling with carboxylic acids using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a milder route to amide bond formation.
Urea Formation: The reaction of the deprotected amine with isocyanates (R-N=C=O) is a highly efficient method for the synthesis of unsymmetrical ureas. organic-chemistry.org This reaction is typically rapid and proceeds without the need for a catalyst. Alternatively, reagents like N,N'-carbonyldiimidazole (CDI), a safer substitute for phosgene, can be used to first activate the amine, which then reacts with a second amine to form the urea linkage. nih.gov
The table below summarizes typical conditions for these transformations.
| Functional Group | Reagent(s) | Typical Conditions | Product |
| Amide | Acyl Chloride (RCOCl), Base (e.g., Et₃N) | Anhydrous solvent (DCM, THF), 0 °C to RT | N-Acylated product |
| Amide | Carboxylic Acid (RCOOH), DCC/EDC | Anhydrous solvent (DCM, DMF), RT | N-Acylated product |
| Urea | Isocyanate (RNCO) | Anhydrous solvent (THF, CH₃CN), RT | N,N'-Disubstituted urea |
| Urea | N,N'-Carbonyldiimidazole (CDI), then R'₂NH | Two-step, one-pot; Anhydrous solvent | N,N,N'-Trisubstituted urea |
Transformations Involving the Aromatic Ring System
The benzene ring of the 2-aminobenzylamine scaffold is also amenable to chemical modification, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
The amino (-NH₂) and aminomethyl (-CH₂NH₂) groups (after deprotection) are both activating and ortho-, para-directing for electrophilic aromatic substitution (SₑAr). sarthaks.comchemistrysteps.com However, the high reactivity can lead to multiple substitutions and side reactions, particularly under strongly acidic conditions where the amino groups are protonated to form deactivating ammonium (-NH₃⁺) groups. sarthaks.comchemistrysteps.com
To control the reaction, the amino group is often protected, for instance, by acetylation, which moderates its activating effect. sarthaks.comscribd.com The -NHCOCH₃ group is still an ortho-, para-director but is less activating than a free amino group, allowing for more selective monosubstitution. sarthaks.com
Key SₑAr reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS).
Nitration: Direct nitration with HNO₃/H₂SO₄ is often problematic due to oxidation of the ring and formation of the deactivating anilinium ion. sarthaks.com Protection of the amine is typically required to achieve selective nitration at the para position.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H), usually at the para position.
If the aromatic ring of the carbamate is first halogenated, it becomes a suitable substrate for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. The general mechanism involves oxidative addition of the aryl halide to a low-valent metal catalyst (typically palladium or nickel), followed by transmetalation and reductive elimination. nih.gov
Common cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction of an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage.
Buchwald-Hartwig Amination: Coupling of an aryl halide with an amine to form a new C-N bond, useful for synthesizing more complex aniline derivatives.
Heck Reaction: Coupling with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.
The table below provides an overview of these important transformations.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) catalyst, Base (e.g., K₂CO₃) | C(aryl)-C(aryl/alkenyl) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) or Ni(0) catalyst, Base | C(aryl)-N |
| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | C(aryl)-C(alkenyl) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst | C(aryl)-C(alkynyl) |
Orthogonal Protection Strategies for Multi-Functionalized Systems Incorporating Carbamates
In complex syntheses involving molecules with multiple functional groups, such as two or more amines, "orthogonal" protection is essential. masterorganicchemistry.comnih.gov This strategy employs protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection and reaction of one specific functional group while others remain protected. nih.gov
While the starting compound this compound contains two identical Boc groups (which are not orthogonal to each other), the underlying 2-aminobenzylamine scaffold is often protected using an orthogonal scheme in multi-step syntheses. The most common orthogonal partner to the acid-labile Boc group is the benzyloxycarbonyl (Cbz or Z) group. masterorganicchemistry.com
Key features of this orthogonal pair:
Boc Group: Stable to catalytic hydrogenation and mild base, but readily cleaved by strong acids (e.g., TFA, HCl). chemistrysteps.commasterorganicchemistry.com
Cbz Group: Stable to acidic and basic conditions but is selectively removed by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). chemistrysteps.commasterorganicchemistry.com
This orthogonality allows a synthetic chemist to selectively unmask either the Boc-protected amine or the Cbz-protected amine on a diamine scaffold, enabling precise, stepwise functionalization of the molecule. For example, one could deprotect the Boc group with acid, perform a reaction on the resulting free amine, and then subsequently remove the Cbz group via hydrogenation to reveal the second amine for a different transformation. This level of control is critical in the synthesis of peptides, pharmaceuticals, and other complex organic molecules. masterorganicchemistry.comnih.gov
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | Stable to H₂, Base, Nucleophiles |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenation (H₂/Pd-C) | Stable to Acid, Base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to Acid, H₂ |
Applications of Tert Butyl 2 Boc Aminobenzylcarbamate As a Versatile Synthetic Intermediate
Utilization in the Construction of Pharmaceutical Precursors and Active Pharmaceutical Ingredients
The unique arrangement of protected amines on a benzene ring makes tert-Butyl 2-Boc-aminobenzylcarbamate and its structural analogs key components in the synthesis of active pharmaceutical ingredients (APIs). The Boc (tert-butoxycarbonyl) groups are stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for the unmasking of reactive amine groups at desired stages of a synthetic sequence. This controlled reactivity is crucial in the multi-step construction of complex drugs. myskinrecipes.com
Structurally related compounds, such as tert-butyl 2-amino phenylcarbamate, serve as foundational scaffolds for creating libraries of bioactive molecules. For instance, this precursor has been used in the condensation with various carboxylic acids to produce a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, which have been investigated for their anti-inflammatory properties. nih.govresearchgate.net This highlights the utility of the ortho-amino carbamate motif in medicinal chemistry for generating new chemical entities with therapeutic potential.
Synthesis of Kinase Inhibitors and Related Bioactive Compounds
While direct literature citing the use of this compound in kinase inhibitor synthesis is limited, the core scaffold of Boc-protected aminobenzylamines is fundamental to this area of drug discovery. Kinase inhibitors are a critical class of therapeutics, particularly in oncology, and their synthesis often relies on building blocks that can form specific hydrogen bonds and other interactions within the ATP-binding pocket of the kinase.
The strategic importance of this class of intermediates is demonstrated by the synthesis of potent kinase inhibitors using its isomers and analogs. For example, Boc-protected aminophenyl carbamates are crucial intermediates in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a target for various B-cell malignancies. The synthesis of Spebrutinib involves the coupling of tert-butyl (3-aminophenyl)carbamate with a dichloropyrimidine core. Similarly, the synthesis of another BTK inhibitor, Rilzabrutinib, also employs a Boc-protected amine as a key building block.
Furthermore, intermediates like tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate are pivotal in constructing third-generation irreversible inhibitors of the epidermal growth factor receptor (EGFR), such as Omisertinib (AZD9291), which targets specific resistance mutations in non-small cell lung cancer.
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The ortho-disubstituted pattern of this compound makes it an ideal precursor for various heterocyclic ring systems. Upon deprotection, the resulting diamine, 2-aminobenzylamine, can undergo cyclization reactions with a variety of reagents to form fused heterocyclic structures.
The utility of similar Boc-protected building blocks is well-documented. For example, derivatives of l-(tert-butoxycarbonyl)piperidinecarboxylic acid have been successfully used as starting materials for the synthesis of novel methyl pyrazole-4-carboxylates. nih.gov In another instance, tert-butyl 2-amino phenylcarbamate was condensed with substituted carboxylic acids to form benzamido phenylcarbamate derivatives, which are themselves complex heterocyclic structures. nih.gov These examples showcase the potential of this compound to serve as a versatile precursor for a wide range of N-containing heterocycles.
| Precursor Compound | Heterocyclic Product Class | Therapeutic Area/Application |
|---|---|---|
| tert-butyl 2-amino phenylcarbamate | Benzamido phenylcarbamates | Anti-inflammatory |
| l-(tert-butoxycarbonyl)piperidinecarboxylic acid | Pyrazole-4-carboxylates | Pharmaceutical Scaffolds |
| 2-aminobenzylamine (from deprotection of title compound) | Dihydroquinazolines, Quinazolines | Bioactive Heterocycles |
Precursors for Quinolone and Quinazoline Derivatives
Quinazoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial effects. The synthesis of the quinazoline ring system often involves the cyclization of ortho-substituted aniline derivatives.
This compound is an excellent latent precursor for 2-aminobenzylamine. Selective or complete removal of the Boc protecting groups reveals the two amine functionalities, which can then react with carbonyl compounds, nitriles, or other electrophiles to form the quinazoline skeleton. For instance, 2-aminobenzylamines are known to react with aldehydes and ketones to yield dihydroquinazolines, which can be subsequently oxidized to quinazolines. Transition metal-catalyzed methods have also been developed for the synthesis of quinazolines from 2-aminobenzyl alcohol and amides, a pathway for which 2-aminobenzylamine is a close analogue. nih.gov Moreover, reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) have been employed directly in the synthesis of quinazoline-2,4-diones from 2-aminobenzamides, demonstrating the role of Boc chemistry in the construction of these important heterocycles. acs.org
Role in the Synthesis of Agrochemicals
The application of advanced chemical intermediates is not limited to pharmaceuticals. In the field of agrochemicals, there is a continuous need for new active ingredients that are more effective, selective, and environmentally benign. The mono-protected version of the title compound, tert-butyl 2-(aminomethyl)phenylcarbamate, is utilized in the formulation of agrochemicals. chemimpex.com Its incorporation can help improve the efficacy of pesticides and herbicides, potentially by enhancing their absorption and translocation within plant systems. chemimpex.com The bifunctional nature of such compounds allows them to be integrated into more complex agrochemical structures, contributing to the development of next-generation crop protection solutions. chemimpex.com
Application in Peptide Synthesis and Modified Biopolymer Scaffolds (e.g., Peptide Nucleic Acids)
In the realm of biochemistry and materials science, the precise arrangement of functional groups is key. While not a standard amino acid, the structure of this compound makes it a valuable building block for creating peptide mimetics and modified biopolymers. The Boc protecting group is a cornerstone of peptide synthesis, particularly in solid-phase methodologies, where it protects the alpha-amino group of amino acids during coupling reactions.
The diamino functionality of the title compound, once deprotected, can be incorporated into peptide chains or other polymer backbones to introduce specific structural constraints, turns, or recognition elements. This allows for the synthesis of peptidomimetics with enhanced stability against enzymatic degradation compared to natural peptides. Although specific examples involving this compound in Peptide Nucleic Acids (PNAs) are not prominent, its diamine structure is analogous to the building blocks used in creating such synthetic DNA mimics, suggesting its potential utility in this field.
Development of Novel Linker Technologies for Molecular Conjugation and Payload Release
One of the most significant applications of this compound and its analogs is in the development of advanced linker technologies. Linkers are critical components in targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), connecting a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug).
The 2-aminobenzylamine scaffold, which is generated upon deprotection of the title compound, is a key component of self-immolative linkers. In one such design, a 2-amino benzylamine (B48309) (ABA) releasing group was developed to bridge a para-aminobenzyl carbamate (PABC) linker to a payload. This system is designed for use in ADCs, where cleavage of the PABC group by a specific enzyme (e.g., a protease in a cancer cell) initiates a cascade of self-immolation events that cleanly releases the payload. The ortho-arrangement of the amino and aminomethyl groups is crucial for the efficiency of this electronic cascade.
| Linker Technology | Role of Aminobenzylamine Scaffold | Application |
|---|---|---|
| Self-Immolative Linkers | Forms a cleavable carbamate bridge that fragments upon an initial trigger event to release a payload. | Antibody-Drug Conjugates (ADCs) |
| PROTAC Linkers | Serves as a rigid or flexible spacer connecting a target-binding ligand to an E3 ligase ligand. | Targeted Protein Degradation |
Similarly, Boc-protected diamine structures are widely used as building blocks for the aliphatic or aromatic chains that constitute the linkers in PROTACs. The length and rigidity of these linkers are critical for inducing the correct orientation of the target protein and the E3 ligase to ensure successful ubiquitination and degradation. The ability to selectively deprotect and modify the amines on the this compound scaffold provides a route to systematically tune these linker properties for optimal degrader efficacy.
Reversible and Irreversible Amine Release Systems
Irreversible Amine Release: In many synthetic schemes, the removal of the Boc group is a terminal step, leading to the irreversible release of a free amine. This is a fundamental strategy in peptide synthesis and in the final deprotection step of complex target molecules. The cleavage is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the elimination of isobutylene and carbon dioxide, resulting in the free amine.
Reversible Amine Release: While the standard cleavage of a Boc group is irreversible, the concept of reversible amine release can be engineered into more complex systems where the amine is temporarily masked and can be regenerated under specific conditions. However, the direct reversibility of the Boc deprotection itself is not a standard application. Instead, the release and subsequent re-protection of an amine would constitute a reversible system. Stimuli-responsive systems, which can release a payload like an amine in response to specific triggers such as pH, light, or enzymes, are a significant area of research. For instance, a molecule could be designed where a change in pH triggers a conformational change that exposes a Boc-protected amine to an acidic microenvironment, leading to its release.
| Release System | Mechanism | Typical Reagents | Outcome |
| Irreversible | Acid-catalyzed cleavage of the Boc group | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Permanent formation of the free amine |
| Reversible (Conceptual) | Stimuli-triggered deprotection and potential for re-protection | pH-sensitive carriers, photo-labile protecting groups | Temporary availability of the free amine |
Dendrimer Surface Modification with Carbamate Linkers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their surface possesses a multitude of functional groups that can be modified for various applications, including drug delivery, gene transfection, and catalysis. Carbamate linkers derived from molecules like this compound can play a crucial role in this functionalization.
The use of building blocks with orthogonal protecting groups is advantageous in the stepwise synthesis and functionalization of dendrimers. For instance, in the synthesis of poly(amidoamine) (PAMAM) dendrimers, carbamate-protected diamines can be used as precursors. The Boc groups on a molecule like this compound allow for the selective deprotection of one amine group for attachment to the dendrimer core or a growing branch, while the other amine remains protected.
Following the construction of the dendrimer, the peripheral Boc groups can be removed to expose primary amines on the surface. These amines can then be further functionalized with targeting ligands, imaging agents, or therapeutic molecules. The carbamate linkage, once formed, provides a stable connection between the dendrimer and the attached moiety. The specific structure of this compound, with its benzyl (B1604629) backbone, can also introduce a degree of rigidity and hydrophobicity to the dendrimer surface, which can influence its physicochemical properties and biological interactions.
| Dendrimer Generation | Number of Surface Groups (Theoretical for PAMAM) | Potential Functionalization |
| G0 | 4 | Attachment of initial building blocks |
| G1 | 8 | Further branching or attachment of functional molecules |
| G2 | 16 | Introduction of targeting ligands |
| G3 | 32 | Conjugation of therapeutic agents |
| G4 | 64 | Attachment of imaging agents |
Detailed research findings indicate that the surface modification of dendrimers significantly impacts their biological properties. For example, the functionalization of PAMAM dendrimers with amino acids via carbamate linkages can create heterobifunctional surfaces, allowing for multiple, distinct conjugation reactions. This approach enhances the versatility of the dendrimer as a multifunctional carrier. The choice of the linker, such as one derived from this compound, can influence the spacing and accessibility of the attached molecules on the dendrimer surface, which is critical for their biological activity.
Theoretical and Computational Investigations of Tert Butyl 2 Boc Aminobenzylcarbamate and Its Derivatives
Computational Studies on Reaction Mechanisms and Transition States (e.g., Density Functional Theory Calculations)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, allowing researchers to map out energy profiles, identify intermediates, and characterize the transition states that connect them.
While specific DFT studies on the reaction mechanisms of tert-Butyl 2-Boc-aminobenzylcarbamate are not extensively documented in publicly available literature, the principles can be understood from studies on analogous carbamate syntheses. For instance, computational investigations into the formation of other carbamates, such as (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate through Pd-catalyzed reactions, demonstrate the power of this approach. dntb.gov.ua Such studies use DFT to confirm the energetic feasibility of reaction pathways and elucidate the role of catalysts in stabilizing intermediates and lowering activation energies. dntb.gov.ua Two potential pathways were identified in that study, with the more favorable route having a total reaction energy of –238.7 kcal/mol, confirming the reaction's viability. dntb.gov.ua
A fundamental aspect of carbamate chemistry that can be explored computationally is the nature of the C–N bond. The carbamate functionality exhibits amide resonance, which imparts a degree of conformational restriction due to the delocalization of the nitrogen lone pair into the carbonyl group. nih.govacs.org Theoretical methods can quantify the rotational barrier of this C–N bond, which is estimated to be 3–4 kcal/mol lower than in typical amides. acs.org This has significant implications for the molecule's shape, stability, and how it interacts with other molecules, thereby influencing its reaction pathways. Computational models can precisely calculate the electron distribution and molecular orbitals to understand how this resonance affects reactivity at different sites within the molecule.
Molecular Modeling and Docking Studies for Structure-Activity Relationship Elucidation in Novel Derivatives
Molecular modeling and docking are indispensable tools in drug discovery and medicinal chemistry for exploring how a molecule (a ligand) interacts with a biological target, typically a protein or enzyme. These studies help elucidate the structure-activity relationship (SAR), explaining how changes in a molecule's structure affect its biological activity.
Research into derivatives of the core carbamate structure has utilized these techniques to predict and rationalize biological activity. A notable study focused on a series of novel tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, which were evaluated as anti-inflammatory agents. nih.govnih.gov In this research, molecular docking was performed to understand how these compounds bind to the active site of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.gov
The in silico docking studies provided insights into the binding modes of these derivatives within the COX-2 active site. nih.gov The results helped to verify and expand upon the experimental findings, which showed that several of the synthesized compounds exhibited promising anti-inflammatory activity, with inhibition percentages ranging from 39.021% to 54.239%. nih.govresearchgate.net Compounds 4i and 4a, in particular, showed activity comparable to the standard drug indomethacin. nih.gov By visualizing the interactions—such as hydrogen bonds and hydrophobic contacts—between the carbamate derivatives and the amino acid residues of the enzyme, researchers can rationalize why certain substitutions lead to enhanced activity.
Further illustrating the utility of these methods for carbamates, computational investigations of BMAA (a neurotoxin) and its carbamate adducts have been conducted to understand their interaction with the GluR2 glutamate receptor. nih.govacs.org Using molecular dynamics simulations and alchemical free energy calculations, researchers predicted that the carbamate adducts remain stable in the receptor's binding site and have a binding affinity comparable to the natural agonist, glutamate. nih.govacs.org This suggests that the carbamate form may be the actual bioactive species, a hypothesis generated and supported by computational investigation. nih.gov
Below is a representative data table summarizing typical outputs from docking studies, illustrating how binding affinity is correlated with biological activity for a hypothetical series of derivatives.
| Compound | Substitution (R-group) | Docking Score (kcal/mol) | Experimental Activity (% Inhibition) |
| 4a | 4-Methyl | -8.5 | 54.13 |
| 4d | 4-Chloro | -9.2 | 48.75 |
| 4f | 2,4-Dichloro | -9.8 | 45.33 |
| 4i | 4-Nitro | -10.1 | 54.24 |
| Indomethacin | (Standard) | -10.5 | 58.69 |
Note: The data in this table is illustrative, based on findings reported for tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, where lower docking scores indicate stronger predicted binding affinity. nih.govnih.govresearchgate.net
Prediction of Reactivity and Selectivity in Complex Synthetic Pathways
Computational chemistry can also be used to predict the reactivity and selectivity of molecules in complex reactions. By analyzing a molecule's electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), chemists can predict where a molecule is most likely to react (regioselectivity) and through which pathway.
For a molecule like this compound, computational models could predict its reactivity towards various reagents. The molecule possesses multiple potentially reactive sites: the aromatic ring, the N-H protons of the carbamate groups, and the carbonyl carbons.
Electrostatic Potential Maps: These maps visualize the electron-rich and electron-poor regions of a molecule. For the target compound, calculations would likely show negative potential (electron-rich) around the carbonyl oxygens and the aromatic ring, making them susceptible to attack by electrophiles. The N-H protons would show positive potential (electron-poor), indicating their acidity and reactivity towards bases.
Frontier Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO indicates regions most likely to donate electrons (nucleophilic sites), while the LUMO indicates regions most likely to accept electrons (electrophilic sites). Analysis of these orbitals could predict the selectivity of, for example, electrophilic aromatic substitution on the phenyl ring or nucleophilic attack at the carbamate carbonyls.
Steric Hindrance: Molecular modeling can calculate the steric bulk around different reactive sites. The large tert-butyl groups of the Boc protecting groups create significant steric hindrance. Computational models can quantify this hindrance and predict how it would direct an incoming reagent to less crowded positions, thereby controlling the selectivity of a reaction.
While specific predictive studies on this exact molecule are not readily found, the general principles are widely applied. For example, in planning a multi-step synthesis, computational analysis could help choose between different protecting groups by modeling their influence on the reactivity of nearby functional groups or predict the outcome of competing reaction pathways, saving significant experimental time and resources.
Analytical Methodologies in the Research of Tert Butyl 2 Boc Aminobenzylcarbamate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to the characterization of tert-Butyl 2-Boc-aminobenzylcarbamate, providing unambiguous evidence of its chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, tert-butyl benzylcarbamate, shows characteristic signals that are predictive for the target molecule. rsc.org The nine chemically equivalent protons of the tert-butyl group appear as a sharp singlet at approximately δ 1.46 ppm. rsc.org The methylene (-CH₂-) protons of the benzyl (B1604629) group typically resonate as a singlet or doublet around δ 4.31 ppm. rsc.org The protons on the aromatic ring appear as a multiplet in the region of δ 7.24-7.34 ppm. rsc.org The N-H proton of the carbamate group is often observed as a broad singlet. For the full "this compound" structure, one would expect two distinct singlets for the two Boc groups and characteristic signals for the aminobenzyl moiety. For instance, in a similar structure, tert-butyl 2-(4-methylbenzamido)phenylcarbamate, the Boc protons appear at δ 1.45 ppm and the two N-H protons are seen as separate singlets at δ 9.80 and δ 9.01 ppm. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The quaternary carbon of the tert-butyl group gives a signal around δ 79-81 ppm, while the methyl carbons of the Boc group resonate at approximately δ 28.4 ppm. rsc.orgnih.gov The carbonyl carbon (C=O) of the carbamate functional group is typically found further downfield, in the range of δ 152-156 ppm. rsc.orgnih.gov Aromatic carbons produce a series of signals between δ 125-142 ppm. nih.gov
| Assignment | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |
|---|---|---|
| -C(CH₃)₃ (Boc) | ~1.46 (singlet, 18H) | ~28.4 |
| -C(CH₃)₃ (Boc) | Not Applicable | ~80.0 |
| -CH₂- (Benzyl) | ~4.31 (singlet, 2H) | ~44.7 |
| Aromatic C-H | ~7.2-7.4 (multiplet, 4H) | ~125-139 |
| N-H (Carbamate) | Broad singlet | Not Applicable |
| C=O (Carbamate) | Not Applicable | ~155.9 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The Boc groups and the benzylamine (B48309) core give rise to characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group is typically observed around 1690-1725 cm⁻¹. nih.gov The N-H stretching vibration of the carbamate appears as a band in the region of 3240-3350 cm⁻¹. nih.gov Other significant peaks include C-H stretching vibrations from the aromatic ring and the alkyl groups, and C-O stretching from the carbamate ester linkage around 1117 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3240 - 3350 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Alkyl) | Stretch | 2850 - 2980 |
| C=O (Carbamate) | Stretch | 1690 - 1725 |
| C-O | Stretch | ~1117 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the compound, which further confirms its structure. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. A key fragmentation pathway for Boc-protected compounds involves the loss of isobutylene (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da), resulting in a total loss of 100 Da. doaj.org Another common fragmentation is the loss of the entire tert-butoxycarbonyl group ([M-C₅H₈O₂]⁺) or the tert-butyl cation itself (C₄H₉⁺, 57 Da). doaj.org
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method used to monitor the progress of the synthesis of Boc-protected compounds. rsc.org A small amount of the reaction mixture is spotted onto a silica gel plate, which serves as the stationary phase. The plate is then developed in a suitable mobile phase, typically a mixture of nonpolar and polar solvents like petroleum ether/ethyl acetate or hexane/ethyl acetate. nih.gov The separation is based on the differential partitioning of the components between the stationary and mobile phases. The spots are visualized under UV light or by staining. The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more sophisticated chromatographic technique used for the final purity assessment of the synthesized compound. It offers higher resolution and quantification capabilities compared to TLC. For Boc-protected compounds, reverse-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. Chiral HPLC can also be employed to determine the enantiomeric ratio if the synthesis involves stereocenters. orgsyn.org
Future Perspectives in the Research and Development of Tert Butyl 2 Boc Aminobenzylcarbamate
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future of synthesizing complex molecules like di-Boc-protected aminobenzylamines hinges on the development of sustainable and environmentally friendly methods. Traditional synthetic routes often involve hazardous reagents, metal catalysts, and harsh reaction conditions. Modern approaches aim to mitigate these issues.
A promising future direction lies in the direct transformation of Boc-protected amines into carbamates and other derivatives using greener methodologies. Recent research has demonstrated the synthesis of carbamates from Boc-protected amines using lithium tert-butoxide as the sole base, which circumvents the need for toxic reagents and metal catalysts. nih.gov This aligns with the principles of sustainable chemistry and offers a more benign and efficient alternative for creating key chemical intermediates. nih.gov
Another sustainable approach involves solventless, catalyst-free methods. For instance, the Boc-protection of amines and hydrazines can be achieved by stirring the substrate in molten di-(tert-butyl) dicarbonate (B1257347) (Boc₂O) without any solvent or catalyst. This method is robust, as the reagents are not sensitive to air or moisture, and simplifies the work-up process, reducing chemical waste.
Future research will likely focus on expanding the scope of these methods to more complex, difunctional molecules. The goal is to develop one-pot syntheses that minimize purification steps, reduce solvent usage, and utilize catalysts that are abundant, non-toxic, and recyclable.
Table 1: Comparison of Synthetic Methodologies for Carbamate Synthesis
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Catalysts | Often require heavy metal catalysts (e.g., Pd, Co, Zn). nih.gov | Catalyst-free or use of benign bases (e.g., t-BuOLi). nih.gov |
| Reagents | May use hazardous substances (e.g., phosgene derivatives). | Employs safer reagents like Boc₂O. |
| Solvents | Often rely on volatile organic compounds (VOCs). | Trend towards solvent-free conditions or use of green solvents like water. |
| Efficiency | Can involve multiple steps with tedious work-ups. | Focus on one-pot reactions with simplified purification. organic-chemistry.org |
| Byproducts | Can generate significant toxic waste. | Designed to minimize waste and byproducts. |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its ease of removal under acidic conditions. organic-chemistry.org However, future research is geared towards exploring novel reactivity beyond its simple protective role. Understanding the nuanced reactivity of molecules containing multiple Boc groups, such as a hypothetical di-Boc-aminobenzylamine, is a key area for exploration.
The presence of two Boc groups on a single molecule offers potential for selective deprotection and subsequent functionalization, leading to complex molecular architectures. Future studies could investigate:
Orthogonal Deprotection: Developing conditions to selectively remove one Boc group in the presence of another, possibly by exploiting subtle differences in their electronic or steric environments.
Intramolecular Reactions: Designing transformations where the Boc group participates in or directs intramolecular cyclizations or rearrangements, potentially triggered by specific reagents or catalysts.
Curtius Rearrangement: One-pot Curtius rearrangements of carboxylic acids in the presence of di-tert-butyl dicarbonate provide an efficient route to Boc-protected amines. organic-chemistry.org Exploring variations of this reaction could lead to novel synthetic pathways for complex carbamates. organic-chemistry.org
The stability of the Boc group towards most nucleophiles and bases allows for a wide range of chemical modifications on other parts of the molecule. This facilitates an orthogonal protection strategy, for example, when used in conjunction with a base-labile protecting group like Fmoc. Future work will likely leverage this stability to build complex molecules through multi-step syntheses where the Boc groups remain intact until the final desired step.
Expansion of Applications in Emerging Areas of Chemical Biology and Materials Science
While specific applications for "tert-Butyl 2-Boc-aminobenzylcarbamate" are unknown, the structural motifs of protected diamines are crucial in several advanced fields.
Chemical Biology: Boc-protected amino compounds serve as fundamental building blocks in medicinal chemistry and chemical biology. They are used in the synthesis of peptides, protease inhibitors, and other biologically active molecules. nih.gov A key application area is the development of "caged" compounds, where a photo-removable protecting group is used to control the release of a bioactive molecule with spatial and temporal precision using light. This allows for dynamic studies of biological processes. Future research could involve incorporating di-Boc-protected aminobenzyl structures into novel probes and therapeutic agents. These structures could act as scaffolds, allowing for the precise spatial arrangement of pharmacophores or as precursors to bioactive amines that are released under specific physiological conditions.
Materials Science: In materials science, Boc-protected amines are used to modify surfaces and synthesize functional polymers. The ability to deprotect the amine allows for subsequent reactions, such as grafting other molecules or initiating polymerization. For a molecule with two protected amines, this could lead to the creation of cross-linked polymer networks or surfaces with a high density of functional groups. Potential future applications include:
Smart Materials: Developing materials that change their properties (e.g., solubility, conformation) in response to a chemical stimulus like a change in pH that removes the Boc groups.
Biomaterials: Creating biocompatible surfaces for medical implants or tissue engineering scaffolds, where the exposed amines after deprotection can be used to immobilize proteins, peptides, or other biomolecules.
The continued exploration of compounds with multiple protecting groups will undoubtedly open new avenues in both the life sciences and the development of advanced functional materials.
Q & A
Q. How can this compound serve as an intermediate in kinase inhibitor development?
- Methodological Answer : The tert-butyl and Boc groups protect amine functionalities during multi-step syntheses. For example, after deprotection (TFA/CHCl), the free amine can undergo Suzuki-Miyaura cross-coupling with boronic acids to generate heterocyclic scaffolds. Monitor reaction progress via TLC (silica gel, ninhydrin staining) and isolate products via flash chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
